molecular formula C11H15N3O B2631319 3-(5-Amino-1-methyl-1H-benzoimidazol-2-yl)-propan-1-ol CAS No. 924832-40-6

3-(5-Amino-1-methyl-1H-benzoimidazol-2-yl)-propan-1-ol

Cat. No. B2631319
M. Wt: 205.261
InChI Key: MOTAGPUCSMKTQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(5-Amino-1-methyl-1H-benzoimidazol-2-yl)-propan-1-ol” is a chemical compound with the CAS Number: 1158279-25-4 . Its IUPAC name is 3-(5-amino-1-methyl-1H-benzimidazol-2-yl)-1-propanol dihydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15N3O.2ClH/c1-14-10-5-4-8(12)7-9(10)13-11(14)3-2-6-15;;/h4-5,7,15H,2-3,6,12H2,1H3;2*1H . This code provides a specific string of characters that represent the molecular structure of the compound.


Physical And Chemical Properties Analysis

The molecular weight of this compound is 278.18 . More detailed physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.

Scientific Research Applications

DNA Interaction and Cellular Applications

Benzimidazole derivatives, such as Hoechst 33258, are known for their strong affinity to bind with the minor groove of double-stranded B-DNA, particularly with AT-rich sequences. This property has led to their widespread use as fluorescent DNA stains for cell biology applications, including chromosome and nuclear staining, flow cytometry, and analysis of plant chromosomes. These compounds are also investigated for their potential as radioprotectors and topoisomerase inhibitors, providing a foundation for rational drug design and understanding DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).

Flavour Chemistry in Foods

Branched chain aldehydes, produced and degraded from amino acids, are essential flavor compounds in food. Benzimidazole derivatives' relevance in this context is primarily in understanding the biochemical pathways that influence these aldehydes' formation, essential for controlling the desired levels of these flavor compounds in food products (Smit, Engels, & Smit, 2009).

Pharmacological Properties

Mannich bases of benzimidazoles exhibit a wide range of pharmacological properties, including antioxidant, anti-inflammatory, anticancer, antiviral, and anthelmintic activities. These properties underscore benzimidazoles' importance in the medical field, motivating the development of novel and clinically significant compounds (Sethi, Arora, Jain, & Jain, 2015).

Safety And Hazards

This compound is labeled as an irritant . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

properties

IUPAC Name

3-(5-amino-1-methylbenzimidazol-2-yl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-14-10-5-4-8(12)7-9(10)13-11(14)3-2-6-15/h4-5,7,15H,2-3,6,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOTAGPUCSMKTQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)N)N=C1CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Amino-1-methyl-1H-benzoimidazol-2-yl)-propan-1-ol

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